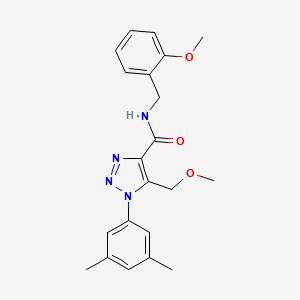
1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H24N4O3 and its molecular weight is 380.448. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family known for its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl and methoxybenzyl derivatives with azides through click chemistry, which is a highly efficient method for constructing 1,2,3-triazoles. The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown potent activity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values around 1.1 μM
- HCT-116 (colon cancer) : IC50 values around 2.6 μM
- HepG2 (liver cancer) : IC50 values around 1.4 μM
These compounds are believed to exert their effects through the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it can inhibit the growth of:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those of traditional antibiotics, indicating a potential for use in treating infections caused by resistant strains .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of triazole derivatives, researchers synthesized several compounds and tested their efficacy against different cancer cell lines. The compound was among those that exhibited superior antiproliferative activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF-7 | 1.1 |
| 2 | HCT-116 | 2.6 |
| 3 | HepG2 | 1.4 |
Study 2: Antimicrobial Assessment
Another study evaluated the antimicrobial properties of various triazole derivatives. The compound demonstrated effective bactericidal activity against S. aureus and E. coli with MIC values indicating strong potential as a new antimicrobial agent .
| Bacteria | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 0.8 |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Thymidylate Synthase Inhibition : As mentioned earlier, the inhibition of thymidylate synthase leads to disrupted DNA synthesis in cancer cells.
- Membrane Disruption : In the case of antimicrobial activity, triazoles may disrupt bacterial cell membranes or interfere with metabolic processes crucial for bacterial survival.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-5-(methoxymethyl)-N-[(2-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-14-9-15(2)11-17(10-14)25-18(13-27-3)20(23-24-25)21(26)22-12-16-7-5-6-8-19(16)28-4/h5-11H,12-13H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCMRPZWDPSHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














